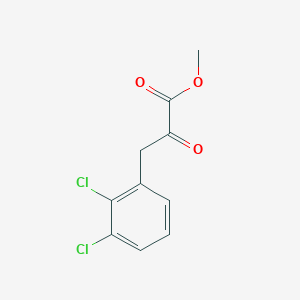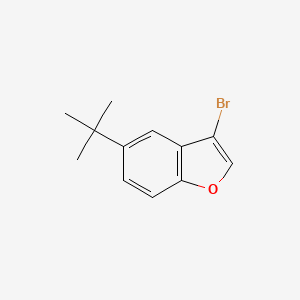
N-Acetyl-5-iodo-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5-iodo-L-tryptophan is a derivative of the amino acid tryptophan, which is essential for protein synthesis in living organisms. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and an iodine atom at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-iodo-L-tryptophan typically involves the iodination of N-Acetyl-L-tryptophan. One common method is the electrophilic substitution reaction, where iodine is introduced to the 5-position of the indole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-5-iodo-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The iodine atom can be reduced to form N-Acetyl-L-tryptophan.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: N-Acetyl-L-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-iodo-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and radioprotection
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Wirkmechanismus
The mechanism of action of N-Acetyl-5-iodo-L-tryptophan involves its interaction with various molecular targets and pathways. It can modulate oxidative stress and enhance antioxidant enzyme activities, thereby protecting cells from damage . In neuroprotection, it may influence signaling pathways such as the cAMP response element-binding protein (CREB) signaling, which is crucial for cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the iodine atom and has different chemical properties.
5-Iodo-L-tryptophan: Similar structure but without the acetyl group.
N-Acetyl-5-methoxy-L-tryptophan: Contains a methoxy group instead of an iodine atom.
Uniqueness
N-Acetyl-5-iodo-L-tryptophan is unique due to the presence of both the acetyl and iodine groups, which confer distinct chemical reactivity and biological activity. This dual modification allows for specific interactions in biochemical pathways that are not possible with other similar compounds.
Eigenschaften
IUPAC Name |
2-acetamido-3-(5-iodo-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDRFTIKLGZRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














